N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a pyridin-2-yl group at position 5, an allyl (prop-2-en-1-yl) group at position 4, and a sulfanyl-linked acetamide moiety bearing a 2-ethoxyphenyl group. Its molecular formula is C₂₀H₂₁N₅O₂S, with an average molecular mass of 395.48 g/mol . The compound’s structural uniqueness lies in the combination of a pyridine ring (positioned ortho to the triazole), an allyl chain (enhancing lipophilicity), and the ethoxyphenyl group (contributing electron-donating effects).
Properties
Molecular Formula |
C20H21N5O2S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N5O2S/c1-3-13-25-19(16-10-7-8-12-21-16)23-24-20(25)28-14-18(26)22-15-9-5-6-11-17(15)27-4-2/h3,5-12H,1,4,13-14H2,2H3,(H,22,26) |
InChI Key |
BQYCPYTWBXKPIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.
Attachment of the Prop-2-en-1-yl Group: This step involves an alkylation reaction, where the prop-2-en-1-yl group is attached to the triazole ring using an appropriate alkylating agent.
Formation of the Sulfanylacetamide Moiety: The sulfanylacetamide group is introduced through a thiolation reaction, followed by amidation to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridinyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole or pyridinyl groups.
Substitution: Various substituted derivatives of the ethoxyphenyl group.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors (GPCRs).
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-3-thiol derivatives modified with acetamide-linked aromatic groups. Structural analogs differ in substituents on the triazole ring, pyridine/heterocyclic groups, and phenyl ring modifications. Below is a detailed comparison based on substituent variations and biological activities:
Pyridine Positional Isomers
- Pyridin-2-yl vs. Pyridin-3-yl vs. No direct activity data are available, but pyridin-3-yl derivatives are often explored for kinase inhibition . Pyridin-4-yl analog (e.g., compounds in ): Substitution at the para position enhances hydrogen bonding capacity. In antimicrobial assays, pyridin-4-yl derivatives with electron-withdrawing phenyl substituents (e.g., -NO₂, -Cl) showed MIC values of 12.5–25 µg/mL against E. coli and S. aureus, outperforming electron-donating groups (-OCH₃, -CH₃) .
Substituent Variations on the Triazole Ring
- Allyl (prop-2-en-1-yl) vs. Ethyl vs. The allyl-substituted target compound may exhibit greater metabolic stability compared to ethyl analogs . Ethyl group: Found in 2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide (CAS 618415-88-6). Furan-containing analogs demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac (8 mg/kg) in rat models .
Phenyl Ring Modifications
- 2-Ethoxyphenyl vs. 2-Methylphenyl vs. However, in antimicrobial studies, electron-withdrawing groups (e.g., -Cl) on the phenyl ring improved activity. For example, N-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives showed MIC values of 6.25 µg/mL against B. subtilis . 2-Methylphenyl: Increased hydrophobicity may enhance membrane permeability, as seen in 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide (CAS 499125-77-8), though activity data are lacking .
Data Tables
Table 2: Anti-Exudative Activity of Furan-Containing Analogs
| Compound | Dose (mg/kg) | Inhibition of Exudation (%) | Reference (Diclofenac-Na) |
|---|---|---|---|
| 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (Derivative 3.7) | 10 | 68.2 | 72.1 (8 mg/kg) |
| Derivative 3.12 | 10 | 59.8 | 72.1 |
Key Research Findings
Electron-Withdrawing Groups Enhance Antimicrobial Activity: Derivatives with -Cl or -NO₂ on the phenyl ring exhibited 4–8-fold greater antibacterial activity than those with -OCH₃ or -CH₃ .
Pyridine Position Governs Target Specificity : Pyridin-4-yl analogs showed stronger hydrogen bonding in molecular docking studies with E. coli DNA gyrase, while pyridin-2-yl derivatives may target inflammatory pathways .
Anti-Exudative Activity Linked to Heterocyclic Substituents : Furan-containing analogs reduced inflammation by 59–68%, likely via COX-2 inhibition, though mechanistic studies are pending .
Biological Activity
N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.
Chemical Structure and Properties
The compound features a unique molecular architecture that includes:
- Ethoxyphenyl group
- Triazole ring
- Sulfanyl linkage
Its molecular formula is CHNOS, with a molecular weight of approximately 368.44 g/mol. The presence of the triazole and pyridine moieties is particularly significant as these structures are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the ethoxy and sulfanyl groups via nucleophilic substitution.
- Purification through crystallization or chromatography.
Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may possess:
- Antifungal activity : Effective against various fungal strains.
- Antibacterial activity : Demonstrated efficacy in inhibiting bacterial growth.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)-2-{[5-(furan)-4H-triazol]} | Methyl substitution on phenyl | Antifungal |
| N-cyclohexyl-2-{[5-(pyridin)]triazole derivatives} | Cyclohexyl and pyridyl groups | Anticancer |
| N-(pyridinyl)-2-{[5-methyltriazole]} | Various substitutions on triazole | Antimicrobial |
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Potential mechanisms include:
- Inhibition of enzyme activity : The compound may inhibit specific enzymes critical for microbial survival.
- Disruption of cell membrane integrity : Interaction with microbial membranes can lead to cell lysis.
- Interference with nucleic acid synthesis : Triazole derivatives are known to disrupt DNA replication in pathogens.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-y)-4H-triazol]}:
- Antifungal Activity : A study demonstrated that derivatives with similar structural features exhibited moderate to high antifungal activity against Candida spp., indicating a promising therapeutic avenue for fungal infections .
- Anticancer Potential : Research highlighted that triazole-containing compounds showed significant cytotoxicity against various cancer cell lines, including breast and lung cancers .
- Molecular Modeling Studies : Computational studies suggest that the compound's structure allows for effective binding to target proteins involved in disease pathways, which could enhance its therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
